molecular formula C7H5Cl2F B1590329 2-Chloro-4-(chloromethyl)-1-fluorobenzene CAS No. 2994-69-6

2-Chloro-4-(chloromethyl)-1-fluorobenzene

Cat. No.: B1590329
CAS No.: 2994-69-6
M. Wt: 179.02 g/mol
InChI Key: HGCXYDVBTPDXNO-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1-fluorobenzene typically involves the chlorination of 4-(chloromethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(chloromethyl)-1-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methyl)-1-fluorobenzene
  • 2-Chloro-4-(bromomethyl)-1-fluorobenzene
  • 2-Chloro-4-(chloromethyl)-1-bromobenzene

Uniqueness

2-Chloro-4-(chloromethyl)-1-fluorobenzene is unique due to the combination of chlorine and fluorine atoms on the benzene ring, along with a chloromethyl group. This specific arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXYDVBTPDXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511014
Record name 2-Chloro-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2994-69-6
Record name 2-Chloro-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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